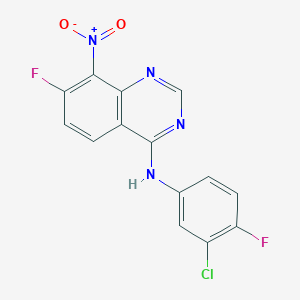
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes chloro, fluoro, and nitro substituents on a quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Nitration: Introduction of the nitro group onto the quinazoline ring.
Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.
Amination: Formation of the amine group at the 4-position of the quinazoline ring.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize yield. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor in cancer therapy.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-[[2-(methylsulfonyl)ethyl]amino]methyl]-4-quinazolinamine.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C14H7ClF2N4O2 |
|---|---|
Poids moléculaire |
336.68 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-5-7(1-3-10(9)16)20-14-8-2-4-11(17)13(21(22)23)12(8)18-6-19-14/h1-6H,(H,18,19,20) |
Clé InChI |
XFNAFXIABOVZSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3[N+](=O)[O-])F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)

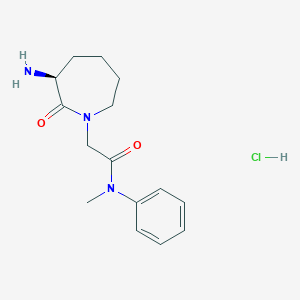
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
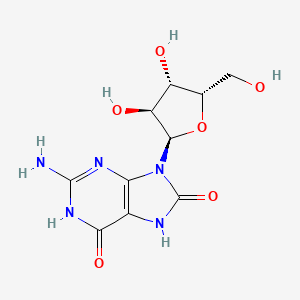
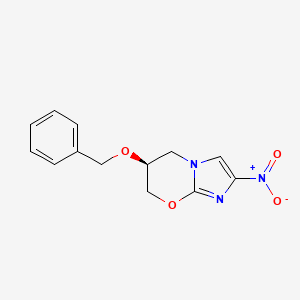
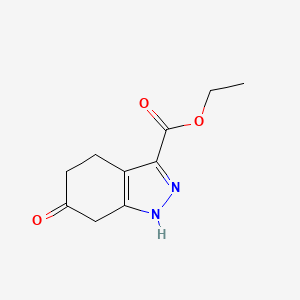


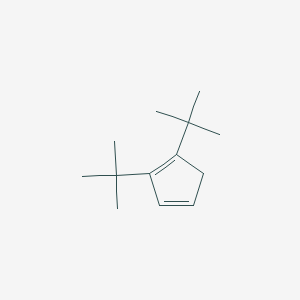
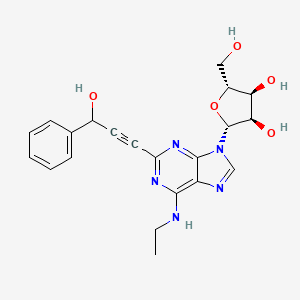

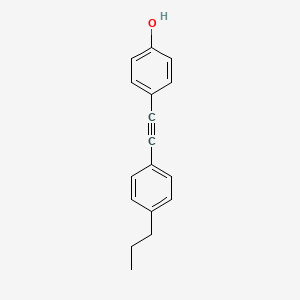
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
